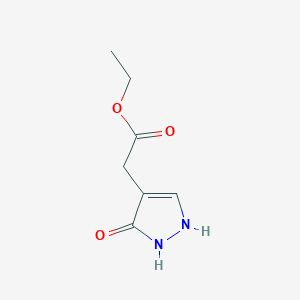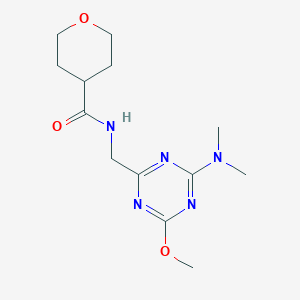![molecular formula C8H18N4S B2398846 5-[3-(Dimetilamino)propil]-1,3,5-triazinano-2-tiona CAS No. 304700-48-9](/img/structure/B2398846.png)
5-[3-(Dimetilamino)propil]-1,3,5-triazinano-2-tiona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione is a chemical compound known for its unique structure and properties It is a triazinane derivative with a dimethylamino propyl group attached to the triazinane ring, and a thione group at the 2-position
Aplicaciones Científicas De Investigación
5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione typically involves the reaction of dimethylaminopropylamine with carbon disulfide, followed by cyclization to form the triazinane ring. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and conditions used.
Mecanismo De Acción
The mechanism of action of 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological molecules, potentially disrupting cellular processes. The thione group may also play a role in its biological activity by forming reactive intermediates that can interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione include:
3-(Dimethylamino)-1-propylamine: A related compound with similar structural features but different functional groups.
N,N-Dimethyl-1,3-propanediamine: Another related compound used in various chemical applications.
Uniqueness
What sets 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione apart is its unique combination of the triazinane ring and the thione group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
5-[3-(dimethylamino)propyl]-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4S/c1-11(2)4-3-5-12-6-9-8(13)10-7-12/h3-7H2,1-2H3,(H2,9,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXHKEFNJGYORS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CNC(=S)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2398763.png)

![2-[4-(Aminomethyl)cyclohexyl]acetamide;hydrochloride](/img/structure/B2398766.png)
![diethyl 2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2398767.png)
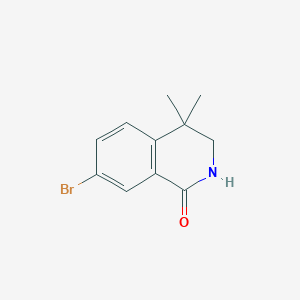
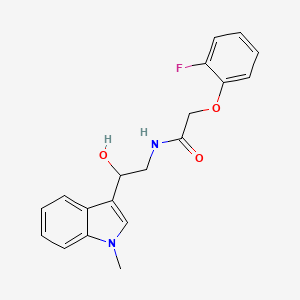
![(1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2398771.png)
![1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL](/img/structure/B2398774.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide](/img/structure/B2398776.png)
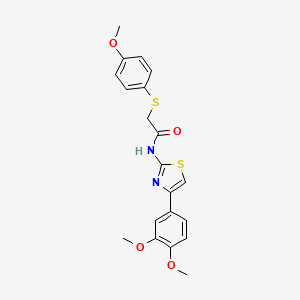
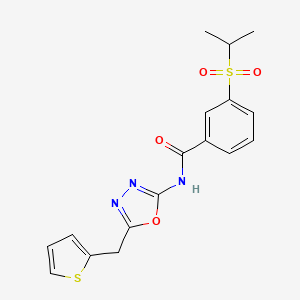
![2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2398780.png)
